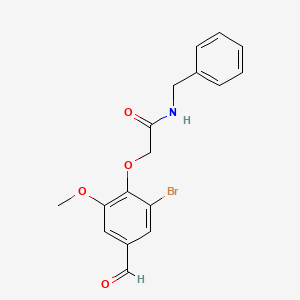

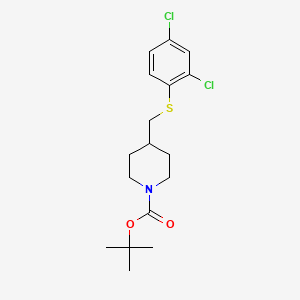

![molecular formula C13H12N2O2 B2982902 N-[(4-Hydroxyphenyl)methyl]pyridine-4-carboxamide CAS No. 1710192-79-2](/img/structure/B2982902.png)

N-[(4-Hydroxyphenyl)methyl]pyridine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Discovery in Met Kinase Inhibitors

Research into substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides revealed their potential as potent and selective Met kinase inhibitors. This research, including the analog 10, shows significant promise in tumor stasis and has advanced to clinical trials due to its excellent in vivo efficacy and favorable pharmacokinetic profiles (Schroeder et al., 2009).

HDAC Inhibitor for Cancer Treatment

N-(2-Aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) is an isotype-selective small molecule histone deacetylase (HDAC) inhibitor. It selectively inhibits HDACs 1-3 and 11, blocking cancer cell proliferation and inducing various cellular responses. It is orally bioavailable and has entered clinical trials, showing potential as an anticancer drug (Zhou et al., 2008).

Antimicrobial Activity

A study on novel 2-imino-5-hydroxymethyl-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamides demonstrated significant activity against bacterial or fungal strains. This indicates the potential of these compounds in developing new antimicrobial agents (Zhuravel et al., 2005).

Mechanism of Action

Target of Action

Similar compounds like 4-methylpyridine have been reported to form isostructural complexes with iron and cobalt phthalocyanines . These complexes play a crucial role in various biochemical reactions.

Mode of Action

It’s worth noting that compounds with similar structures, such as 4-methylpyridine, act as neutral n-donor ligands . This suggests that N-[(4-Hydroxyphenyl)methyl]pyridine-4-carboxamide might interact with its targets through a similar mechanism.

Biochemical Pathways

Pyridones, which are oxidation products of nicotinamide and its methylated and ribosylated forms, are often associated with pathological outcomes in acute kidney injury (aki) . This suggests that this compound might affect similar biochemical pathways.

Pharmacokinetics

Similar compounds like 4-methylpyridine have certain properties such as a boiling point of 145°c, a density of 0957 g/mL at 25°C, and a vapor pressure of 4 mmHg at 20°C . These properties might influence the bioavailability of this compound.

Result of Action

It’s worth noting that similar compounds, such as 4-methylpyridine, are used in the preparation of other derivatives , suggesting that this compound might have similar transformative effects.

Action Environment

Similar compounds like 4-methylpyridine have certain properties such as a boiling point of 145°c, a density of 0957 g/mL at 25°C, and a vapor pressure of 4 mmHg at 20°C . These properties suggest that environmental factors such as temperature and pressure might influence the action of this compound.

Properties

IUPAC Name |

N-[(4-hydroxyphenyl)methyl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c16-12-3-1-10(2-4-12)9-15-13(17)11-5-7-14-8-6-11/h1-8,16H,9H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIYRSWSYEYEINL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)C2=CC=NC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

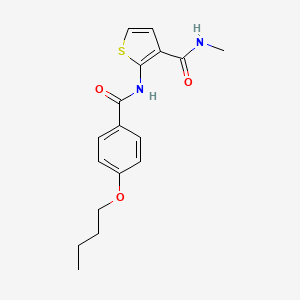

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2982823.png)

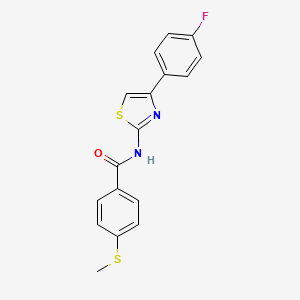

![2,6-difluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2982824.png)

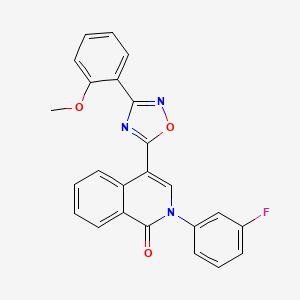

![6-benzyl-2-((3-methylbenzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2982827.png)

![2,2-dimethyl-N-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-8-yl]propanamide](/img/structure/B2982831.png)

![rac-(1R,2r,4S)-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane](/img/structure/B2982832.png)

![1-[4-(3-Ethyl-3-hydroxypyrrolidine-1-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2982835.png)

![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/no-structure.png)